molecular formula C25H27NO12 B1262337 Oleracein B

Oleracein B

Cat. No. B1262337
M. Wt: 533.5 g/mol
InChI Key: HTRBZHHBMJDWGG-CGHSGWKJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleracein B is a natural product found in Portulaca oleracea with data available.

Scientific Research Applications

Antioxidant Properties

Oleracein B (OB) has been identified as a phenolic alkaloid with notable antioxidant activities. A study by Yang et al. (2009) demonstrated that OB, isolated from Portulaca oleracea, exhibited significant scavenging activity against 1,1‐diphenyl‐2‐picryl‐hydrazyl (DPPH) radicals and was effective in inhibiting hydrogen peroxide‐induced lipid peroxidation in rat brain homogenates. The antioxidant activities of OB were found to be higher than ascorbic acid and α‐tocopherol, indicating its potential as a natural antioxidant agent (Yang et al., 2009).

Cognitive Function Improvement

Although the primary focus is on Oleracein B, it's notable to mention related compounds such as Oleracein E (OE), which have been studied for their effects on cognitive functions. For instance, Wang et al. (2016) explored the impact of racemic Oleracein E on cognitive impairment in senescent mice. Their findings suggested that OE, derived from Portulaca oleracea, could potentially be used as a nootropic drug for treating age-related dementia due to its positive effects on memory capacity and cognitive function (Wang et al., 2016).

Potential in Treating Neurotoxicity

Another study by Li et al. (2017) revealed the neuroprotective potential of a phenolic alkaloid, Oleracein E, against oxidative stress and neurotoxicity in AlCl3‐treated mice. This study highlighted the antioxidant and apoptosis inhibiting properties of OE, suggesting its applicability in alleviating neurotoxicity (Li et al., 2017).

properties

Product Name

Oleracein B

Molecular Formula

C25H27NO12

Molecular Weight

533.5 g/mol

IUPAC Name

(2S)-5-hydroxy-1-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C25H27NO12/c1-36-17-6-11(2-4-15(17)28)3-5-20(30)26-13-9-18(16(29)8-12(13)7-14(26)24(34)35)37-25-23(33)22(32)21(31)19(10-27)38-25/h2-6,8-9,14,19,21-23,25,27-29,31-33H,7,10H2,1H3,(H,34,35)/b5-3+/t14-,19+,21+,22-,23+,25+/m0/s1

InChI Key

HTRBZHHBMJDWGG-CGHSGWKJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)N2[C@@H](CC3=CC(=C(C=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)N2C(CC3=CC(=C(C=C32)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O)O

synonyms

oleracein B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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